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Compound of Interest

Compound Name: (+)-Menthol

CAS No.: 15356-60-2

Cat. No.: B141047

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure

and conformational analysis of (+)-menthol. By synthesizing data from various experimental

and computational studies, this document offers a detailed exploration of the stereochemistry,

preferred conformations, and the intricate relationship between structure and sensory

perception of this widely utilized monoterpenoid.

Molecular Structure of (+)-Menthol
(+)-Menthol, a naturally occurring enantiomer of the more common (-)-menthol, is a

monocyclic terpene alcohol with the chemical formula C10H20O. Its structure is based on a

cyclohexane ring substituted with a methyl group, a hydroxyl group, and an isopropyl group.

The IUPAC name for the naturally occurring (-)-menthol is (1R,2S,5R)-5-methyl-2-(1-

methylethyl)cyclohexanol. Consequently, (+)-menthol is the (1S,2R,5S)-stereoisomer. The

presence of three chiral centers gives rise to eight possible stereoisomers.
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The most stable conformation of the cyclohexane ring in menthol is the chair form. In the case

of (+)-menthol (and its enantiomer, (-)-menthol), the lowest energy conformation is achieved

when all three bulky substituents—the methyl, hydroxyl, and isopropyl groups—occupy

equatorial positions. This arrangement minimizes steric hindrance, leading to greater stability

compared to other diastereomers where one or more of these groups are in axial positions.

Conformational Analysis
The conformational landscape of (+)-menthol is primarily defined by the chair conformation of

its cyclohexane ring and the rotational positions of its substituents. While the all-equatorial

arrangement is the most stable, other conformers exist at higher energies. Computational

studies, particularly using Density Functional Theory (DFT), have been instrumental in

elucidating the relative energies of these conformers.

Quantitative Structural Data
The precise geometry of the most stable conformer of menthol has been determined through

gas electron diffraction studies, providing key bond lengths and angles.
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Relative Energies of Conformations
Computational studies have provided insights into the relative energies of the five lowest

energy conformers of (-)-menthol, which are expected to be identical for (+)-menthol. The

nomenclature used describes the orientation of the substituents.
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Experimental Protocols
The structural and conformational analysis of (+)-menthol relies on several key experimental

techniques. The following sections provide an overview of the methodologies employed in

seminal studies.

X-Ray Crystallography
The objective of X-ray crystallography in the context of menthol is to determine the

arrangement of atoms within the crystal lattice, providing precise information about bond

lengths, bond angles, and crystal packing.

Methodology:

Sample Preparation: A sample of (+)-menthol of U.S. Pharmacopoeia grade is finely ground

into a powder. This powder is then packed into a thin-walled capillary tube (e.g., a 19-gauge

stainless steel hypodermic needle tubing with an internal diameter of 0.7 mm). The powder is

compressed using a plunger to form a compact cylinder. The capillary is then mounted in the

diffractometer.[3]

Data Collection: X-ray diffraction data is collected using a powder diffractometer. The stable

α-form of menthol crystallizes in a hexagonal system.[3]

Data Analysis: The diffraction pattern is analyzed to determine the lattice parameters. For the

α-form of menthol, the hexagonal unit cell parameters have been reported as a = 11.82 ±

0.02 Å with an axial ratio (c/a) of 1.635.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational details of menthol in

solution. Both 1D and 2D NMR experiments are utilized to assign proton and carbon signals

and to determine coupling constants, which provide information about dihedral angles.

Methodology:

Sample Preparation: A solution of (+)-menthol (typically 50 mM) is prepared in a deuterated

solvent such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[4]

Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz).

Standard experiments include:

1D ¹H NMR for initial proton chemical shift assignment.

¹³C NMR for carbon chemical shift assignment.

2D ¹H-¹H Correlated Spectroscopy (COSY) to identify proton-proton couplings.

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded

protons and carbons.[4]

Data Analysis: The chemical shifts and coupling constants are analyzed to determine the

dominant conformation in solution. For (+)-menthol, the all-equatorial chair conformation is

confirmed by the observed coupling constants. A conformational scan of the isopropyl

group's dihedral angle has identified the dominating rotamer at approximately +68.4°.[4][5]

Microwave Spectroscopy
Microwave spectroscopy provides highly accurate rotational constants for molecules in the gas

phase, allowing for the precise determination of molecular geometry and the identification of

different conformers.

Methodology:

Sample Introduction: Solid (+)-menthol is heated and seeded into a carrier gas (e.g., neon)

which then undergoes supersonic expansion into a vacuum chamber. This process cools the
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molecules to a very low rotational temperature, isolating them in their lowest energy

conformations.

Data Acquisition: The rotational spectrum is measured using a broadband Fourier-transform

microwave spectrometer, typically in the 2–8.5 GHz range.[2] A large number of free

induction decays (FIDs) are co-added to achieve a high signal-to-noise ratio.[2]

Data Analysis: The observed transition frequencies are fitted using spectral analysis software

(e.g., Pickett's SPFIT/SPCAT) to determine the rotational constants. For menthol, only one

conformer is significantly populated in the supersonic expansion, corresponding to the lowest

energy all-equatorial chair conformation.[2]

Signaling Pathway: The Cooling Sensation of
Menthol
The well-known cooling sensation produced by menthol is not due to a physical change in

temperature but rather a chemical activation of a specific sensory receptor. This biological

activity is intricately linked to its molecular structure.

The TRPM8 Receptor
The primary molecular target for menthol's cooling effect is the Transient Receptor Potential

Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel expressed in

sensory neurons.

Mechanism of Action
The interaction of (+)-menthol with the TRPM8 receptor initiates a cascade of events leading

to the perception of cold.
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Figure 1: Simplified signaling pathway of (+)-menthol-induced cooling sensation via TRPM8

activation.

The binding of (+)-menthol to the TRPM8 receptor induces a conformational change in the

channel protein, leading to its opening. This allows the influx of sodium (Na+) and calcium

(Ca2+) ions into the sensory neuron.[7] The influx of positive ions causes depolarization of the

cell membrane, which, if it reaches the threshold, generates an action potential. This nerve

impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.[7]

Prolonged exposure to menthol can lead to desensitization of the TRPM8 receptor. The influx

of Ca2+ can activate Phospholipase C (PLC), which in turn leads to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that modulates

TRPM8 activity.[6] This process contributes to the adaptation to the cooling sensation.

Conclusion
The molecular structure and conformational preferences of (+)-menthol are well-characterized,

with the all-equatorial chair conformation being the most stable. A wealth of quantitative data

from experimental techniques such as X-ray crystallography, NMR, and microwave

spectroscopy, complemented by computational studies, provides a detailed picture of its three-

dimensional structure. This structural understanding is crucial for comprehending its biological

activity, particularly its interaction with the TRPM8 receptor to produce its characteristic cooling

sensation. The methodologies and data presented in this guide serve as a valuable resource
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for researchers and professionals in the fields of chemistry, pharmacology, and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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